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Compound Name: TSU-68

Cat. No.: B1215597

For Researchers, Scientists, and Drug Development Professionals

Orantinib (TSU-68) is an oral multi-kinase inhibitor that has been investigated for the treatment
of various solid tumors, most notably unresectable hepatocellular carcinoma (HCC). This guide
provides a comprehensive comparison of the clinical trial results for Orantinib with other
established first-line treatments for advanced HCC, supported by available experimental data
and methodologies.

Mechanism of Action

Orantinib is a receptor tyrosine kinase inhibitor that targets key pathways involved in tumor
angiogenesis and cell proliferation.[1] Its primary targets include:

o Vascular Endothelial Growth Factor Receptor 2 (VEGFR2): A key mediator of angiogenesis,
the formation of new blood vessels that supply tumors with nutrients and oxygen.[1]

o Platelet-Derived Growth Factor Receptor (PDGFR): Involved in tumor growth, angiogenesis,
and metastasis.[1]

» Fibroblast Growth Factor Receptor (FGFR): Plays a role in tumor cell proliferation, survival,
and migration.[1]

By inhibiting these pathways, Orantinib aims to suppress tumor growth and progression.
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Orantinib's inhibitory action on key signaling pathways.

Clinical Trial Data for Orantinib

Clinical development of Orantinib in HCC has included Phase /1l and a pivotal Phase 11l trial.

Phase I/ll Study (NCT00784290)

A Phase I/1l study was conducted to evaluate the safety and efficacy of Orantinib in patients

with advanced HCC.[2] The Phase Il portion of the study established a dose of 200 mg twice

daily.[2]

Efficacy Results:

Endpoint

Result

Complete Response (CR)

2.9% (1 patient)

Partial Response (PR)

5.7% (2 patients)

Stable Disease (SD)

42.8% (15 patients)

Median Time to Progression 2.1 months
Median Overall Survival 13.1 months
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Safety Profile:

Common adverse events included hypoalbuminemia, diarrhea, anorexia, abdominal pain,
malaise, edema, and elevated AST/ALT levels.[2]

Phase Ill ORIENTAL Trial (NCT01465464)

The ORIENTAL trial was a randomized, double-blind, placebo-controlled Phase Il study
evaluating Orantinib in combination with transcatheter arterial chemoembolization (cCTACE) for
unresectable HCC.[3] However, the trial was terminated early due to futility, as Orantinib
combined with cTACE did not show an improvement in overall survival compared to placebo.[3]

Comparative Analysis with Standard First-Line
Therapies

Due to the early termination of the ORIENTAL trial, there is no direct head-to-head comparative
data from a completed Phase Il trial for Orantinib against the current standards of care,
sorafenib and lenvatinib. The following tables present data from key clinical trials of these
agents to provide a comparative perspective.

Efficacy Comparison in First-Line Treatment of
Advanced HCC

. Median Objective
. Median Overall .
Drug (Trial) . Progression-Free Response Rate
Survival (OS) .
Survival (PFS) (ORR)
Orantinib (Phase I/II) 13.1 months 2.1 months 8.6% (CR+PR)
Sorafenib (SHARP
) 10.7 months 5.5 months 2%
Trial)
Lenvatinib (REFLECT
] 13.6 months 7.4 months 24.1%
Trial)
Placebo (SHARP
7.9 months 2.8 months 1%

Trial)
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Note: Data for Orantinib is from a single-arm Phase I/l study and should be interpreted with
caution when comparing to Phase Il trial data.

Safety and Tolerability Comparison

The following table summarizes common grade 3/4 adverse events observed in clinical trials
for Orantinib, Sorafenib, and Lenvatinib.

Orantinib (Phase Sorafenib (SHARP Lenvatinib
Adverse Event

1)} Trial) (REFLECT Trial)
Hand-foot skin N
) Not specified 8% 3%
reaction
Diarrhea Not specified 8% 4%
Hypertension Not specified 2% 23%
Fatigue Not specified 4% 7%
Thrombocytopenia Not specified 1% 5%
Common, grade not N
Increased AST/ALT Not specified 5% / 6%

specified

Experimental Protocols
Orantinib Clinical Trial (NCT00784290) - Simplified
Workflow

Evaluation

Patient Screening Treatment Phase deerse Event Monimrina Endpoint Analysis
> —

(CTCAE)
Eligibility Criteria Met Orantinib 200mg BID | B Progression-Free Survival &
(Unresectable HCC, etc.) 9 L » Overall Survival Analysis

Tumor Response Assessment | |
(RECIST criteria)
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A simplified workflow for a clinical trial of Orantinib in HCC.

Inclusion Criteria (Phase I/ll, NCT00784290): Patients with unresectable or metastatic HCC
who had not responded to or were not candidates for surgery, radiofrequency ablation, or
transarterial chemoembolization.[2]

Dosage and Administration (Phase Il): Orantinib was administered orally at a dose of 200 mg
twice daily.[2]

Efficacy Assessment: Tumor response was evaluated using Response Evaluation Criteria in
Solid Tumors (RECIST).

Safety Assessment: Adverse events were graded according to the National Cancer Institute
Common Terminology Criteria for Adverse Events (CTCAE).

Conclusion

The initial Phase I/l clinical data for Orantinib in advanced hepatocellular carcinoma showed
some preliminary efficacy signals.[2] However, the subsequent Phase [Il ORIENTAL trial, which
evaluated Orantinib in combination with cTACE, was terminated early for futility, as it failed to
demonstrate an improvement in overall survival.[3] In comparison to the established first-line
treatments for advanced HCC, sorafenib and lenvatinib, the available data for Orantinib does
not support its superiority. The landscape of HCC treatment continues to evolve, with newer
immunotherapies and combination regimens demonstrating significant survival benefits. Future
research may explore Orantinib in different patient populations or in combination with other
agents, but based on current evidence, it has not secured a place in the standard treatment
paradigm for unresectable HCC.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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